molecular formula C₂₆H₁₉D₄ClFNO₃ B1158616 Sch 58053-d4

Sch 58053-d4

カタログ番号: B1158616
分子量: 455.95
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Subclinical hypothyroidism (SCH) is characterized by elevated thyroid-stimulating hormone (TSH) levels with normal free thyroxine (FT4) and triiodothyronine (FT3) levels. It is often asymptomatic but linked to metabolic dysregulation, cardiovascular risks, and adverse pregnancy outcomes . Key findings from the evidence include:

  • Metabolic Effects: SCH disrupts lipid and glucose metabolism, increasing total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and insulin resistance (HOMA-IR) .
  • Pregnancy Risks: SCH in pregnancy elevates risks of gestational diabetes, hypertension, preterm birth, and neonatal complications .
  • Chronic Disease Associations: SCH correlates with diabetic complications (e.g., chronic kidney disease, neuropathy) and non-alcoholic fatty liver disease .

特性

分子式

C₂₆H₁₉D₄ClFNO₃

分子量

455.95

同義語

(3R,4β,7α)-7-(4-Chlorophenyl-d4)-2-(4-fluorophenyl)-7-hydroxy-3-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-1-one; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Conditions

SCH shares pathophysiological overlaps with other thyroid and metabolic disorders. Below is a detailed comparison:

Table 1: SCH vs. Similar Conditions
Parameter Subclinical Hypothyroidism (SCH) Clinical Hypothyroidism (CH) Low T3 Syndrome Gestational Diabetes (GDM)
Thyroid Markers TSH ↑, FT4 normal TSH ↑↑, FT4 ↓ T3 ↓, TSH normal Thyroid function typically normal
Metabolic Profile TC, LDL-C, TG ↑; HDL-C ↔; insulin resistance ↑ Severe lipid abnormalities; myxedema Acute metabolic stress markers Fasting/postprandial glucose ↑↑
Pregnancy Impact ↑ Risk of GDM, preeclampsia, preterm birth Higher risks of fetal anomalies, miscarriage Often transient due to illness Direct hyperglycemia-driven complications
Chronic Disease Links CKD, cardiovascular disease, NAFLD Advanced cardiovascular dysfunction Critical illness (e.g., sepsis, trauma) Diabetic nephropathy, retinopathy
Treatment Levothyroxine if TSH >10 mU/L or high-risk pregnancy Levothyroxine mandatory Address underlying cause Lifestyle changes, insulin therapy

Key Contrasts :

  • SCH vs. CH : SCH lacks overt symptoms and severe FT4 deficiency but still poses cardiovascular risks .
  • SCH vs. Low T3 Syndrome: Low T3 syndrome reflects acute illness (e.g., critical care patients) with normal TSH, whereas SCH is chronic and TSH-driven .
  • SCH vs. GDM : SCH indirectly exacerbates insulin resistance and dyslipidemia, while GDM directly disrupts glucose homeostasis .

Research Findings and Clinical Implications

Metabolic Dysregulation
  • Lipid Profile : SCH patients exhibit 15–20% higher TC and LDL-C vs. euthyroid controls, increasing atherosclerosis risk .
  • Glucose Metabolism : SCH correlates with elevated fasting insulin (+25%) and HOMA-IR (+30%), independent of BMI .
Pregnancy Outcomes
  • Intervention Efficacy : Early levothyroxine therapy in SCH reduces gestational hypertension (risk ↓40%) and preterm birth (↓35%) .
  • SCH + GDM Synergy: Co-occurrence amplifies inflammation (hs-CRP ↑50%, IL-6 ↑60%) and coagulopathy (fibrinogen ↑25%) .
Chronic Disease Risks
  • Diabetic Complications : SCH doubles the risk of diabetic nephropathy (OR=3.39) and neuropathy .
  • Aging and CKD : SCH prevalence rises with age (+2.1% per year) and declining eGFR (+1.6% per mL/min/1.73m² loss) .

Q & A

Q. How can researchers systematically identify gaps in existing literature on Sch 58053-d4 to formulate novel hypotheses?

Begin with a structured literature review using databases like PubMed, SciFinder, and Web of Science. Prioritize recent studies (post-2020) to ensure relevance. Use Boolean operators to combine keywords (e.g., "Sch 58053-d4 synthesis," "pharmacokinetics," "mechanistic studies"). Analyze trends in methodology and unresolved contradictions (e.g., conflicting efficacy data in specific cell lines). Tools like PICO (Population, Intervention, Comparison, Outcome) can refine focus areas .

Q. What experimental design principles should guide initial characterization studies of Sch 58053-d4?

Adopt a stepwise approach:

  • Purity and Stability : Use HPLC-MS and NMR for structural validation .
  • In Vitro Models : Select cell lines or enzymes based on target specificity (e.g., kinase assays if targeting enzymatic pathways). Include positive/negative controls and triplicate runs to assess reproducibility .
  • Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values . Document protocols in detail to enable replication .

Q. How should researchers address variability in Sch 58053-d4’s bioactivity across preliminary assays?

Conduct a root-cause analysis:

  • Technical Variability : Check instrument calibration, reagent batch consistency, and operator techniques.
  • Biological Variability : Use isogenic cell lines or genetically homogeneous animal models.
  • Statistical Tools : Apply ANOVA or mixed-effects models to distinguish true biological effects from noise .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data for Sch 58053-d4?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify bioavailability limitations .
  • Metabolite Analysis : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
  • Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate in vivo conditions . Cross-reference findings with structurally analogous compounds .

Q. How can multi-omics approaches enhance mechanistic understanding of Sch 58053-d4’s mode of action?

Integrate transcriptomics, proteomics, and metabolomics:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC or TMT labeling to quantify protein abundance changes.
  • Pathway Enrichment : Use tools like Metascape or GSEA to map affected pathways . Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors .

Q. What methodologies are recommended for assessing Sch 58053-d4’s off-target effects in complex biological systems?

  • Chemoproteomics : Use affinity-based probes or thermal shift assays to identify unintended protein interactions .
  • High-Content Screening : Image-based assays (e.g., Cell Painting) to detect phenotypic changes .
  • Network Pharmacology : Build interaction networks using STRING or Cytoscape to predict systemic impacts .

Methodological Best Practices

Q. How should researchers structure a publication to ensure reproducibility of Sch 58053-d4 studies?

  • Materials and Methods : Include batch numbers, instrument settings, and software versions. For novel protocols, provide step-by-step workflows in supplementary data .
  • Data Transparency : Share raw data (e.g., spectra, dose-response curves) via repositories like Figshare or Zenodo .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

What frameworks are critical for evaluating the validity of research questions on Sch 58053-d4?

Apply the FINER criteria:

  • Feasible : Align with available resources and technical expertise.
  • Interesting : Address understudied mechanisms (e.g., resistance pathways).
  • Novel : Explore combination therapies or new indications.
  • Ethical : Ensure compliance with IACUC or IRB protocols.
  • Relevant : Align with NIH or WHO priority areas .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。